molecular formula C9H9N5S B1490971 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole CAS No. 2098046-40-1

1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1490971
CAS RN: 2098046-40-1
M. Wt: 219.27 g/mol
InChI Key: GBPIRJAERFTFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole (1-2-AETP) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile molecule with a unique structure, which makes it a valuable tool for researchers. 1-2-AETP has been used in various scientific studies and experiments, including those related to drug development, biochemistry, and physiology.

Scientific Research Applications

1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been used in various scientific studies and experiments, including those related to drug development, biochemistry, and physiology. It has been used to study the effects of drug molecules on various biological processes, such as enzyme activity, gene expression, and cell proliferation. 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has also been used in the development of new drugs and drug delivery systems. In addition, it has been used to study the effects of various environmental factors, such as light and temperature, on biochemical and physiological processes.

Mechanism of Action

1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has been shown to inhibit the activity of several cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP3A4. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and UDP-glucuronosyl transferase. The mechanism of action of 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is not yet fully understood, but it is thought to involve the inhibition of the activity of these enzymes.
Biochemical and Physiological Effects
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as CYP2C9, CYP2C19, and CYP3A4. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and UDP-glucuronosyl transferase. 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has also been shown to have anti-inflammatory and antithrombotic effects.

Advantages and Limitations for Lab Experiments

1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is a versatile molecule that has many advantages for use in laboratory experiments. It is a potent inhibitor of cytochrome P450 enzymes, which makes it useful for studying the effects of drugs on various biochemical and physiological processes. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is relatively easy to synthesize and is available from a variety of sources. However, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has some limitations for use in laboratory experiments. For example, it is not as stable as some other compounds, which can make it difficult to store and use in experiments. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole can be toxic in high concentrations, so it must be handled with care.

Future Directions

1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has a wide range of potential applications in the scientific research field. Future research could focus on the development of new drugs and drug delivery systems based on 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole. In addition, further research could explore the effects of 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole on various biochemical and physiological processes, such as enzyme activity, gene expression, and cell proliferation. Finally, research could be conducted to

properties

IUPAC Name

1-(2-azidoethyl)-4-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c10-13-11-3-4-14-7-8(6-12-14)9-2-1-5-15-9/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPIRJAERFTFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN(N=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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